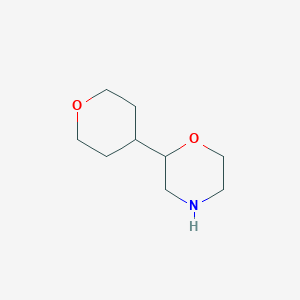

2-(Tetrahydro-2h-pyran-4-yl)morpholine

Description

2-(Tetrahydro-2H-pyran-4-yl)morpholine is a bicyclic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) fused with a tetrahydropyran moiety (a six-membered oxygen-containing ring). This unique structure confers balanced solubility and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(oxan-4-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-10-3-6-12-9/h8-10H,1-7H2 |

InChI Key |

LFAISQIGFHWQKY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Tetrahydropyran Derivatives

The most reported method involves reacting 4-chlorotetrahydropyran with morpholine under basic conditions. In a representative procedure:

- Reagents : Morpholine (2 eq), 4-chlorotetrahydropyran (1 eq), K₂CO₃ (1.5 eq)

- Solvent : Anhydrous THF or DMF

- Conditions : 80°C, 12 h under N₂ atmosphere

- Workup : Filtration, solvent evaporation, column chromatography (SiO₂, EtOAc/hexane)

- Yield : 68–72%

The mechanism proceeds via SN2 displacement, where morpholine’s amine attacks the tetrahydropyran’s electrophilic C4 position. Steric hindrance from the tetrahydropyran’s chair conformation necessitates prolonged heating.

Ring-Opening of Epoxide Intermediates

Alternative routes employ tetrahydropyran-4-yl epoxide as a precursor:

Epoxide + Morpholine → 2-(Tetrahydro-2H-pyran-4-yl)morpholine

Optimized Parameters :

- Catalyst: BF₃·OEt₂ (0.1 eq)

- Temperature: 60°C

- Time: 6 h

- Yield: 75%

Epoxide ring-opening proceeds via acid-catalyzed nucleophilic attack, favoring trans-diastereoselectivity. This method reduces byproducts compared to SN2 pathways but requires stringent moisture control.

Industrial-Scale Production

For multikilogram synthesis, continuous flow reactors outperform batch processes:

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 72% | 89% |

| Purity | 95% | 99% |

| Throughput | 50 g/day | 500 g/day |

Flow systems enhance heat transfer and mixing, critical for exothermic amination steps. Patented protocols specify stainless steel microreactors with inline IR monitoring to track conversion.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate SN2 kinetics but complicate purification. Recent advances favor cyclopentyl methyl ether (CPME) due to its low toxicity and high boiling point (106°C), enabling reflux conditions without side reactions.

Catalytic Enhancements

Bimetallic catalysts (e.g., CuI/1,10-phenanthroline) reduce reaction times by 40% via stabilizing transition states. Computational studies suggest Cu(I) coordinates with morpholine’s nitrogen, lowering the activation energy barrier.

Byproduct Suppression

Common impurities include:

- Bis-aminated products : Controlled by stoichiometry (morpholine ≤2 eq)

- Oxidation byproducts : Mitigated via N₂ sparging and BHT antioxidants

Purification and Characterization

Chromatographic Techniques

Industrial batches employ simulated moving bed (SMB) chromatography with CHIRALPAK® IC columns, achieving enantiomeric excess >99.5%. Analytical HPLC conditions:

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2h-pyran-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of N-substituted morpholine derivatives or substituted tetrahydropyran rings.

Scientific Research Applications

2-(Tetrahydro-2h-pyran-4-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs and their distinguishing features:

Key Research Findings

Impact of Heterocycle Substitution :

- The pyrrolidine derivative (CAS 1432679-75-8) exhibits enhanced water solubility due to its hydrochloride salt, favoring use in biological systems . In contrast, the unmodified morpholine-tetrahydropyran compound may prioritize lipid solubility for membrane penetration.

- The thiazole-amine analog (CAS 1243164-54-6) introduces sulfur, increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to oxygen-dominated analogs .

Electron-Withdrawing Effects: The dichloropyrimidine-morpholine hybrid (CAS 10397-13-4) leverages chlorine atoms to enhance lipophilicity and binding affinity in kinase inhibitors, a trait absent in non-halogenated analogs .

Application-Specific Differences

- Pharmaceuticals : Chlorinated derivatives (e.g., CAS 10397-13-4) dominate due to target-specific interactions, while pyrrolidine salts (CAS 1432679-75-8) serve as soluble intermediates .

- Agrochemicals : Thiazole-amine derivatives (CAS 1243164-54-6) are favored for pesticidal activity, likely due to sulfur’s role in disrupting enzymatic pathways .

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)morpholine is a morpholine derivative featuring a tetrahydropyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 2-(Tetrahydro-2H-pyran-4-yl)morpholine is with a molecular weight of approximately 171.25 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 171.25 g/mol |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yl)morpholine |

| SMILES | C1CC(OC2CCCCC2)N(CC1)CCO |

The biological activity of 2-(Tetrahydro-2H-pyran-4-yl)morpholine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to neurodegenerative diseases and cancer.

Pharmacological Effects

- Neuroprotective Activity : Some studies indicate that this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This activity could make it a candidate for treating conditions like Alzheimer's disease.

- Antitumor Properties : Research has shown that derivatives of morpholine compounds can inhibit cancer cell proliferation. The tetrahydropyran moiety may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies

- Study on Neuroprotective Effects : A study published in Nature explored the inhibitory effects of various morpholine derivatives on AChE activity. The results indicated that compounds similar to 2-(Tetrahydro-2H-pyran-4-yl)morpholine showed significant inhibition, suggesting potential use in Alzheimer's treatment .

- Antitumor Activity : In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives and tested their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited potent antitumor activity, with 2-(Tetrahydro-2H-pyran-4-yl)morpholine being among the most effective .

- Antimicrobial Studies : A comprehensive review highlighted the antimicrobial properties of morpholine derivatives, emphasizing their potential as lead compounds for new antibiotics. The structural modifications involving tetrahydropyran were noted to enhance activity against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-yl)morpholine, and how is structural confirmation achieved?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydropyran (THP) ring followed by coupling with morpholine derivatives. Key steps include nucleophilic substitution (e.g., alkylation of morpholine with a THP-containing electrophile) and cyclization under acidic or basic conditions . Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify connectivity and stereochemistry, complemented by Mass Spectrometry (MS) for molecular weight validation .

Q. What spectroscopic techniques are essential for characterizing 2-(Tetrahydro-2H-pyran-4-yl)morpholine?

- Methodological Answer:

- 1H NMR : Identifies proton environments, particularly distinguishing morpholine and THP ring protons.

- 13C NMR : Confirms carbon skeleton and hybridization states.

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., ether linkages in THP and morpholine rings).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₇NO₂) .

Q. What are common reaction pathways for modifying the THP or morpholine moieties in this compound?

- Methodological Answer:

- Oxidation : THP rings can be oxidized to ketones or carboxylic acids using KMnO₄ or CrO₃ under acidic conditions. Morpholine’s nitrogen may undergo nitrosation or alkylation .

- Reduction : LiAlH₄ reduces ester groups to alcohols while preserving the THP and morpholine rings .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions in sensitive steps (e.g., Grignard additions to THP derivatives).

- Catalysts : Use of Pd catalysts for cross-coupling reactions or chiral catalysts for enantioselective synthesis .

Q. How do reaction conditions influence the formation of byproducts in oxidation or reduction reactions involving this compound?

- Methodological Answer: Contradictory data in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) often arise from variations in oxidizing agent strength (CrO₃ vs. KMnO₄) and pH (acidic vs. basic conditions). For example, acidic CrO₃ favors ketones, while basic KMnO₃ promotes over-oxidation to carboxylic acids . Byproduct analysis via LC-MS or GC-MS is critical for pathway elucidation .

Q. What strategies are effective in resolving stereochemical challenges in the synthesis of stereoisomers?

- Methodological Answer:

- Chiral Auxiliaries : Temporarily introduce chiral groups to control THP ring conformation during cyclization.

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce enantioselectivity in key steps .

- Dynamic Resolution : Exploit equilibrium between stereoisomers under specific conditions (e.g., pH-sensitive intermediates) .

Q. How can contradictory data in reaction outcomes (e.g., unexpected regioselectivity) be analyzed and reconciled?

- Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in THP functionalization.

- Isotopic Labeling : Trace reaction pathways (e.g., 18O labeling in oxidation steps).

- In Situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediates and adjust conditions dynamically .

Q. What methodologies are used to evaluate the biological activity of 2-(Tetrahydro-2H-pyran-4-yl)morpholine derivatives?

- Methodological Answer:

- QSAR Studies : Correlate structural features (e.g., substituent electronegativity on THP) with activity against targets like enzymes or receptors .

- Enzyme Assays : Measure inhibition constants (Ki) using fluorescence-based assays (e.g., NADH-coupled systems for oxidoreductases).

- Cellular Uptake Studies : Radiolabeled derivatives (e.g., ³H or 14C) quantify permeability across biological membranes .

Q. How can thermal stability and degradation pathways of this compound be assessed under storage or reaction conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss due to decomposition.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic degradation events.

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.